molecular formula C12H7ClN2OS B11859441 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one CAS No. 167994-99-2

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one

Cat. No.: B11859441
CAS No.: 167994-99-2
M. Wt: 262.72 g/mol
InChI Key: HBSBPTJLRMITAA-UHFFFAOYSA-N
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Description

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolin-4(1H)-one core substituted with a chlorine atom at position 6 and a thiophen-2-yl group at position 2. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antioxidant, and kinase inhibition properties. The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the thiophene ring contributes to π-π stacking interactions and metabolic stability .

Properties

CAS No.

167994-99-2

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

6-chloro-2-thiophen-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H7ClN2OS/c13-7-3-4-9-8(6-7)12(16)15-11(14-9)10-2-1-5-17-10/h1-6H,(H,14,15,16)

InChI Key

HBSBPTJLRMITAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the quinazolinone core or the chlorine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or bromine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted derivatives at the chlorine position.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinazolinone, including 6-chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, quinazolinone derivatives have been evaluated for their efficacy against human cancer cell lines, demonstrating potential as lead compounds for further drug development .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Quinazolinone derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of specific enzymes or cellular processes critical for microbial survival .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 6-chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one has been studied for its anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Research

Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been a focus of research. Its interactions with various biological macromolecules can lead to the modulation of enzyme activity, which is crucial in the development of therapeutic agents targeting diseases like cancer and infections .

Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in understanding how structural modifications of the quinazolinone core affect biological activity. By systematically altering substituents on the molecule, researchers can identify which modifications enhance or reduce activity against specific targets .

Materials Science

Development of Functional Materials
Beyond biological applications, 6-chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is being explored for its potential in materials science. Its unique electronic properties make it suitable for developing new materials with specific optical or electronic characteristics, including organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one would depend on its specific biological or chemical target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The presence of the chlorine atom and thiophene ring may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolin-4(1H)-ones are highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinazolin-4(1H)-one Derivatives
Compound Name Substituents (Position) Molecular Formula Key Activities/Findings Reference
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one Cl (6), thiophen-2-yl (2) C₁₂H₇ClN₂OS Anticancer (hypothesized), structural focus
6-Chloro-2-((4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one (9f) Cl (6), aminoquinazolinyl (2) C₁₈H₁₃ClN₆O STAT3 inhibition, anticancer activity
6-Iodo-2-[(1,3,4-thiadiazol-2-yl)methylthio]-3-substituted-quinazolin-4(3H)-one I (6), thiadiazolylmethylthio (2) C₁₆H₁₀IN₅OS₂ Antitumor activity
6-Chloro-2-(3,5-dichloro-2-hydroxyphenyl)quinazolin-4(1H)-one Cl (6), dichlorohydroxyphenyl (2) C₁₄H₇Cl₃N₂O₂ Commercial availability, structural diversity
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one Cl (6), ethyl (2), methylamino (3) C₁₁H₁₂ClN₃O Physicochemical stability
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine at position 6 (electron-withdrawing) enhances reactivity and target binding, as seen in STAT3 inhibitors like compound 9f . Thiophen-2-yl (electron-rich) may improve membrane permeability due to lipophilic character .
  • Heterocyclic Substituents : Thiophene (in the target compound) and thiadiazole (in antitumor agents) contribute to π-stacking but differ in metabolic stability. Thiadiazole derivatives exhibit higher antitumor potency, likely due to sulfur’s role in redox modulation .
  • Amino vs. Aryl Substituents: Amino-linked quinazolinones (e.g., 9a–9f) show enhanced selectivity for STAT3 over other kinases, whereas aryl-substituted derivatives (e.g., dichlorohydroxyphenyl) prioritize structural rigidity .
Anticancer Activity :
  • STAT3 Inhibition : Compounds like 9f (IC₅₀ = 0.2–1.5 μM) inhibit STAT3 phosphorylation, inducing apoptosis in cancer cells. The thiophene derivative’s activity remains unquantified but is hypothesized to align with sulfur-containing analogues .
  • Antitumor Agents : Thiadiazole derivatives (e.g., 221 and 6c ) exhibit IC₅₀ values of 2–10 μM against breast and colon cancer lines, outperforming simpler thiophene derivatives in cytotoxicity .
Antioxidant Properties :
  • Thiophene substituents may confer moderate radical scavenging activity, though methoxy or hydroxyl groups (e.g., 9a–9d ) show superior antioxidant effects due to hydrogen-donating capacity .

Physicochemical and Pharmacokinetic Properties

Table 2: Key Physicochemical Parameters
Compound Molecular Weight Rotatable Bonds Polar Surface Area (Ų) Predicted Oral Bioavailability
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one 262.71 2 58 High (Veber criteria met)
6-Chloro-2-(3,5-dichloro-2-hydroxyphenyl)quinazolin-4(1H)-one 341.6 3 87 Moderate
6-Iodo-3-phenyl-thiadiazolylmethylthio-quinazolin-4(3H)-one 479.25 5 121 Low
Analysis :
  • The target compound’s low molecular weight (262.71), minimal rotatable bonds (2), and moderate polar surface area (58 Ų) suggest favorable oral bioavailability per Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) .
  • Bulky substituents (e.g., iodobenzene in 6c ) increase molecular weight and rotatable bonds, reducing permeability .

Biological Activity

6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is C12H7ClN2OSC_{12}H_7ClN_2OS, with a molecular weight of approximately 262.715 g/mol. The compound features a quinazolinone core substituted with a chloro group and a thiophene ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC12H7ClN2OSC_{12}H_7ClN_2OS
Molecular Weight262.715 g/mol
IUPAC Name6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one
CAS Number167994-99-2

Synthesis

The synthesis of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one typically involves the reaction of thiophene derivatives with appropriate quinazolinone precursors. One common method is the condensation of 2-amino benzamide with thiophene-2-carbaldehyde under reflux conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Antimicrobial Activity

Research indicates that compounds related to quinazolinones exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain analogs demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The quinazoline scaffold has been associated with anticancer activity. For instance, derivatives of quinazolinones have shown efficacy in inhibiting cancer cell proliferation in various assays. A specific study highlighted that compounds similar to 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one exhibited cytotoxic effects against different cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Recent investigations have also explored the anti-inflammatory properties of quinazoline derivatives. Compounds featuring the quinazoline core have been shown to inhibit inflammatory pathways, specifically through the modulation of NF-kB signaling pathways, indicating their potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antiviral Activity : A series of quinazoline derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Notably, compounds demonstrated IC50 values in the low micromolar range, indicating significant antiviral effects .
  • Structure-Activity Relationship (SAR) : In a comprehensive SAR study, various modifications to the quinazoline structure were assessed for their biological activity. The presence of electron-withdrawing groups such as chlorine was found to enhance potency against specific targets .
  • Mechanisms of Action : The mechanisms by which these compounds exert their biological effects often involve enzyme inhibition or receptor modulation. For example, some studies suggest that quinazoline derivatives can inhibit specific kinases involved in cancer progression, thereby reducing cell viability in tumor models .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with anthranilic acid derivatives. For example, N-Methyl anthranilic acid reacts with thiophen-2-carboxylic acid to form an intermediate benzoxazinone, which is then coupled with substituted thiazole amines under reflux conditions. Optimization includes controlling temperature (e.g., 150–170°C for cyclization steps) and using catalysts like anhydrous zinc chloride for condensation reactions . Solvent choice (e.g., ethanol or xylene) and stoichiometric ratios of reactants are critical for improving yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the quinazolinone core and substituent positions, particularly the thiophene and chlorine moieties .
  • X-ray crystallography : Tools like SHELX are widely used for resolving crystal structures, especially for verifying stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinazolinone ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What solvents and conditions are suitable for maintaining the stability of this compound during experiments?

The compound is soluble in DMSO when warmed, but prolonged exposure to moisture or light can degrade the quinazolinone core. Storage in inert atmospheres (argon/nitrogen) at −20°C is recommended. For biological assays, use DMSO stock solutions with concentrations ≤10 mM to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this quinazolinone derivative?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 6-position to enhance electrophilicity, potentially improving interactions with biological targets like kinases or DNA .
  • Heterocyclic replacements : Replace the thiophene ring with 1,3,4-thiadiazole or thiazole to evaluate effects on antitumor or antimicrobial activity .
  • Pharmacokinetic optimization : Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to improve oral bioavailability, as suggested by Veber’s rules .

Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets like NF-κB or AP-1?

  • Density Functional Theory (DFT) : Calculate electron density distributions and frontier molecular orbitals to identify reactive sites for target binding .
  • Molecular docking (AutoDock Vina, Glide) : Model interactions with transcription factor domains (e.g., NF-κB’s p50/p65 subunits) using crystal structures from the RCSB PDB database .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD values .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Standardize assay protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for antitumor comparisons) .
  • Validate via orthogonal methods : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to rule off-target effects .
  • Meta-analysis : Pool data from multiple studies using tools like Prism to identify outliers and refine structure-activity trends .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent screening : Use high-boiling-point solvents (e.g., DMF) with slow evaporation at 4°C .
  • Co-crystallization : Add small molecules (e.g., acetate ions) to stabilize lattice interactions .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O bonds) to guide crystal engineering .

Q. How can regioselectivity issues during chlorination or thiophene coupling be addressed?

  • Directing groups : Temporarily install nitro or acetyl groups to steer electrophilic substitution at the 6-position .
  • Cross-coupling catalysts : Employ Pd(PPh3)4 for Suzuki-Miyaura reactions to couple thiophene derivatives selectively .

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